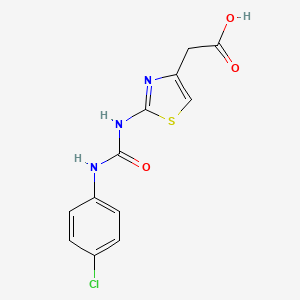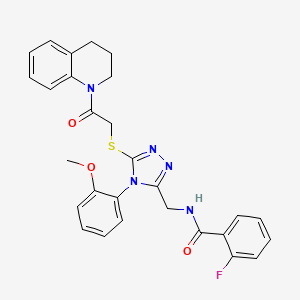
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest in the fields of chemistry, biology, and medicine It belongs to the class of oxalamides, which are compounds featuring a central oxalamide group flanked by various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Oxazinan Compound: : The first step involves the preparation of the intermediate 3-(mesitylsulfonyl)-1,3-oxazinan-2-ylmethylamine. This can be achieved through the cyclization of an appropriate mesitylene derivative with a suitable amine precursor under controlled conditions, typically using an acid or base catalyst.
Formation of N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide: : The second step is the reaction of the intermediate oxazinan compound with butylamine and oxalyl chloride. This reaction is usually carried out in a dry solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The reaction mixture is often cooled to maintain a low temperature and control the reaction rate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow precise control over reaction conditions and improve yield and purity. The key steps are similar to the laboratory synthesis but are optimized for large-scale production, including advanced purification techniques like crystallization and chromatography to ensure high product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, typically targeting the amine or sulfur groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: : Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the oxazinan ring or mesitylsulfonyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, peracids
Reducing Agents: : Lithium aluminum hydride, sodium borohydride
Nucleophiles: : Alkyl halides, sulfonates
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines. Substitution reactions generally produce substituted oxalamide derivatives with altered properties.
Applications De Recherche Scientifique
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has a range of applications:
Chemistry: : It serves as a versatile building block for the synthesis of complex molecules, particularly in organic synthesis and catalysis.
Biology: : The compound is investigated for its potential as a biochemical probe, given its ability to interact with biological macromolecules.
Medicine: : Its unique structural features make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: : It is used in the production of specialty chemicals and materials, leveraging its unique reactivity and stability.
Mécanisme D'action
The mechanism by which N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exerts its effects involves several molecular targets:
Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: : It may modulate biochemical pathways involved in processes like signal transduction, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Comparison with Other Oxalamides
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is unique among oxalamides due to the presence of the mesitylsulfonyl group and oxazinan ring. These structural elements confer distinct reactivity and biological activity.
List of Similar Compounds
N1-ethyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
N1-butyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide
N1-butyl-N2-((3-(mesitylsulfonyl)-1,3-morpholin-2-yl)methyl)oxalamide
Each of these compounds shares some structural similarities but differs in key substituents, which affect their overall properties and applications.
Propriétés
IUPAC Name |
N-butyl-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5S/c1-5-6-8-21-19(24)20(25)22-13-17-23(9-7-10-28-17)29(26,27)18-15(3)11-14(2)12-16(18)4/h11-12,17H,5-10,13H2,1-4H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPNEMJPRXVMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2857511.png)

![1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857513.png)
![2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone](/img/structure/B2857514.png)



![2-Methoxy-6-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B2857523.png)
![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)
![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-7-oxo-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2857526.png)
![ethyl 2-{2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)

